An In-depth Technical Guide to 2-Chloro-6-methylpyridin-3-ol (CAS: 35680-24-1): A Key Heterocyclic Building Block
An In-depth Technical Guide to 2-Chloro-6-methylpyridin-3-ol (CAS: 35680-24-1): A Key Heterocyclic Building Block
This guide provides a comprehensive technical overview of 2-Chloro-6-methylpyridin-3-ol, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its physicochemical properties, plausible synthetic routes, core reactivity, and critical applications, grounding the discussion in mechanistic principles and established laboratory practices.
Introduction
2-Chloro-6-methylpyridin-3-ol, also known as 2-Chloro-3-hydroxy-6-picoline, is a substituted pyridine derivative that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique arrangement of a nucleophilically displaceable chlorine atom, a directing hydroxyl group, and a methyl group on a pyridine scaffold makes it an invaluable precursor for constructing complex, biologically active molecules.[1][2] This guide aims to consolidate the available technical data and provide expert insights into leveraging this compound's full potential in a research and development setting.
Section 1: Physicochemical & Spectroscopic Profile
The physical and chemical properties of a compound are foundational to its handling, storage, and application in synthesis. 2-Chloro-6-methylpyridin-3-ol is typically a yellow to brown solid, though it may also appear as a colorless to pale yellow solid or liquid depending on purity.[1][3] It exhibits moderate solubility in water and various organic solvents.[1]
| Property | Value | Source(s) |
| CAS Number | 35680-24-1 | [4] |
| Molecular Formula | C₆H₆ClNO | [4] |
| Molecular Weight | 143.57 g/mol | [4][5] |
| Appearance | Yellow to brown solid | [3] |
| IUPAC Name | 2-chloro-6-methylpyridin-3-ol | [4] |
| Synonyms | 2-Chloro-6-methyl-3-pyridinol, 2-Chloro-3-hydroxy-6-picoline | [4] |
| InChI Key | LCVJZBIGDFXRLU-UHFFFAOYSA-N | [4] |
| SMILES | ClC1=C(O)C=CC(C)=N1 | [4] |
| Storage | Inert atmosphere (Argon or Nitrogen), 2-8°C | [3] |
Spectroscopic Analysis (Predicted)
While a comprehensive public database of spectra for this specific molecule is limited, its structural features allow for a reliable prediction of its key spectroscopic characteristics based on data from analogous compounds and first principles.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.[6] The two aromatic protons on the pyridine ring should appear as doublets in the downfield region (typically δ 6.5-8.0 ppm). The methyl group protons would present as a singlet further upfield (typically δ 2.0-2.5 ppm). The hydroxyl proton will appear as a broad singlet, the position of which is highly dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum would display six unique signals. The carbon bearing the chlorine (C2) and the carbon bearing the hydroxyl group (C3) would be significantly influenced by these electronegative atoms. The remaining three aromatic carbons and the methyl carbon signal would appear at characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3200-3400 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.[1][7] A C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns would include the loss of Cl, CO, and HCN from the parent ion.[8]
Section 2: Synthesis and Purification
Proposed Synthetic Protocol: Chlorination of 6-Methylpyridin-3-ol
This protocol is based on analogous, well-documented procedures for converting hydroxypyridines (which exist in equilibrium with their pyridone tautomers) to chloropyridines.
Rationale: Phosphorus oxychloride is the reagent of choice for this transformation as it effectively converts the C=O of the pyridone tautomer into a C-Cl bond. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 6-methylpyridin-3-ol (1 equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise to the flask at 0°C (ice bath). The addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and must be performed in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as solid sodium carbonate or a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure 2-Chloro-6-methylpyridin-3-ol.
Caption: Proposed workflow for the synthesis of 2-Chloro-6-methylpyridin-3-ol.
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Chloro-6-methylpyridin-3-ol is dominated by the chemistry of its substituted pyridine ring. The electron-withdrawing nature of the ring nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the C2 and C4 positions.[11][12]
Nucleophilic Aromatic Substitution (SₙAr)
The primary utility of this molecule as a building block stems from the reactivity of the C2-chlorine atom. This position is activated towards nucleophilic attack, allowing for the displacement of the chloride leaving group by a wide range of nucleophiles (e.g., amines, alcohols, thiols).[13][14]
The reaction proceeds via a two-step addition-elimination mechanism.[12][15]
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12]
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group.
The presence of the electron-donating hydroxyl and methyl groups slightly tempers the electrophilicity of the ring compared to pyridines bearing only electron-withdrawing groups. However, the inherent activation by the ring nitrogen ensures that SₙAr remains the most synthetically valuable reaction pathway.
Note: The DOT script above is a template. A visual representation would require actual chemical structure images, which cannot be generated directly in this format. The diagram illustrates the nucleophile (Nu:⁻) attacking the reactant, forming the intermediate, which then releases the chloride ion to form the final product.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Section 4: Applications in Drug Development & Agrochemicals
The ability to easily introduce diverse functionalities at the C2 position makes 2-Chloro-6-methylpyridin-3-ol a high-value intermediate in discovery chemistry.
Intermediate for ALK5 Kinase Inhibitors
A significant application of this compound is as a key reagent in the synthesis of inhibitors for the Activin Receptor-Like Kinase 5 (ALK5), also known as the TGF-β type I receptor.[2] The TGF-β signaling pathway is implicated in numerous pathologies, including cancer and fibrosis, making ALK5 a major therapeutic target.[16][17]
In these syntheses, the hydroxyl group of 2-Chloro-6-methylpyridin-3-ol is typically used to form an ether linkage with another aromatic ring system (a Williamson ether synthesis), while the chloro group is later displaced or remains as a key interaction point in the final inhibitor.[2]
Caption: Synthetic workflow from the title compound to an ALK5 inhibitor scaffold.
Precursor for Agrochemicals
The chloropyridine scaffold is a cornerstone of modern agrochemicals, particularly insecticides like neonicotinoids.[18] While direct applications of 2-Chloro-6-methylpyridin-3-ol are less documented in this area, its structural motifs are highly relevant. The reactive chlorine and the potential for derivatization make it and similar compounds valuable for creating new herbicides, fungicides, and pesticides with tailored biological activities.
Section 5: Safety, Handling, and Storage
As a laboratory chemical, 2-Chloro-6-methylpyridin-3-ol requires careful handling in a controlled environment.
| Hazard Class | GHS Code(s) | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT-SE | H335 | May cause respiratory irritation |
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from incompatible materials.
-
For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
Conclusion
2-Chloro-6-methylpyridin-3-ol (CAS 35680-24-1) is a strategically important heterocyclic compound whose value is defined by its versatile reactivity. Its capacity for undergoing nucleophilic aromatic substitution at the C2 position, combined with the synthetic handles provided by its hydroxyl and methyl groups, makes it an ideal starting point for the synthesis of complex molecular targets. Its demonstrated role in the development of potent ALK5 inhibitors highlights its significance in medicinal chemistry. For scientists engaged in the synthesis of novel therapeutics and agrochemicals, a thorough understanding of this building block's properties and reactivity is essential for accelerating discovery and innovation.
References
-
Organic Syntheses. (n.d.). Org. Synth. 2011, 88, 10. Retrieved from [Link]
-
ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl Pyridine. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-3-cyano-6-methylpyridine. Retrieved from [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
SciSpace. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Preprints.org. (2018). 4-(quinoxalin-6-yl) pyrazoles as selective ALK5 inhibitors. Retrieved from [Link]
-
ChemWhat. (n.d.). 2-chloro-6-methylpyridin-3-ol CAS#: 35680-24-1. Retrieved from [Link]
-
Organic Chemistry Tutor. (2018, April 11). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
PubMed Central. (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]
-
OpenStax. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
-
Aribo Biotechnology. (n.d.). CAS: 18368-63-3 Name: 2-Chloro-6-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-pyridinol. Retrieved from [Link]
-
PubMed Central. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
PubMed. (2011). Synthesis and Biological Evaluation of 4(5)-(6-alkylpyridin-2-yl)imidazoles as Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-chloro-6-methylpyridin-3-ol | 35680-24-1 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. chemwhat.com [chemwhat.com]
- 5. 2-Chloro-6-methylpyridin-3-ol - [sigmaaldrich.com]
- 6. 2-chloro-6-methylpyridin-3-ol(35680-24-1) 1H NMR spectrum [chemicalbook.com]
- 7. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 8. 2-Chloro-3-cyano-6-methylpyridine [webbook.nist.gov]
- 9. Page loading... [guidechem.com]
- 10. Page loading... [guidechem.com]
- 11. chempanda.com [chempanda.com]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. m.youtube.com [m.youtube.com]
- 14. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]





